molecular formula C14H16N4 B2833635 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 949654-76-6

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No. B2833635
CAS RN: 949654-76-6
M. Wt: 240.31
InChI Key: ORTCKHSUDJFKQL-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 949654-76-6 . It has a molecular weight of 240.31 . The compound is an off-white solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N4/c15-14-16-8-12-10-18 (7-6-13 (12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2, (H2,15,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 240.31 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Efficient Synthesis Techniques

Researchers have developed efficient synthesis techniques for thieno[2,3-d]pyrimidin-4(3H)-ones and tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones using base-catalyzed reactions and a sequential aza-Wittig reaction/base catalyzed cyclization. These methodologies are critical for producing various derivatives of the base compound for further scientific exploration (Dai et al., 2011), (Chen & Liu, 2019).

Antimicrobial Applications

One of the notable applications of derivatives of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is their antimicrobial activity. Synthesis and evaluation of substituted tricyclic compounds have shown significant antibacterial and antifungal activities against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Mittal et al., 2011).

Corrosion Inhibition

Research has also explored the use of pyrimidinic Schiff bases, including benzylidene-pyrimidin-2-yl-amine derivatives, as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds have demonstrated good corrosion inhibition efficiency, indicating their potential application in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).

Molecular Design and Bioactivity

Furthermore, the compound has served as a basis for molecular design in studies aimed at synthesizing novel derivatives with potential bioactivities. This includes the development of compounds with anti-tumor, antibacterial, and antifungal activities, as well as the exploration of their mechanisms of action through structural and electronic characterization (Insuasty et al., 2013), (Maddila et al., 2016).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-14-16-8-12-10-18(7-6-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTCKHSUDJFKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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